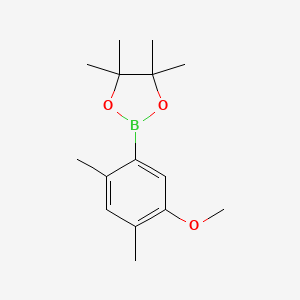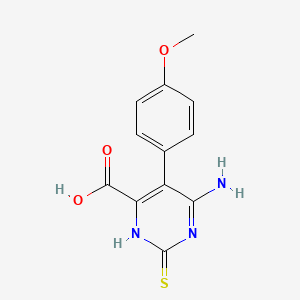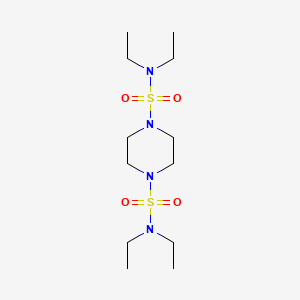
N,N,N,N-Tetraethylpiperazine-1,4-disulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N,N-Tetraethylpiperazine-1,4-disulfonamide is a chemical compound with the molecular formula C12H28N2O4S2 It is known for its unique structure, which includes a piperazine ring substituted with four ethyl groups and two sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N,N-Tetraethylpiperazine-1,4-disulfonamide typically involves the reaction of piperazine with ethylating agents and sulfonamide derivatives. One common method includes the following steps:
Ethylation of Piperazine: Piperazine is reacted with ethyl iodide in the presence of a base such as potassium carbonate to form N,N,N,N-tetraethylpiperazine.
Sulfonation: The tetraethylpiperazine is then reacted with chlorosulfonic acid to introduce the sulfonamide groups, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N,N,N-Tetraethylpiperazine-1,4-disulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amine groups.
Substitution: The ethyl groups and sulfonamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: A wide range of substituted piperazine derivatives, depending on the reagents used.
Scientific Research Applications
N,N,N,N-Tetraethylpiperazine-1,4-disulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and oxidative stress-related conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N,N,N-Tetraethylpiperazine-1,4-disulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide groups can interact with enzymes and proteins, potentially inhibiting their activity. The compound’s structure allows it to fit into active sites of enzymes, blocking substrate access and leading to inhibition of enzymatic reactions. This mechanism is particularly relevant in its antimicrobial activity, where it can inhibit bacterial enzymes essential for survival.
Comparison with Similar Compounds
Similar Compounds
N,N,N,N-Tetramethylpiperazine-1,4-disulfonamide: Similar structure but with methyl groups instead of ethyl groups.
N,N-Diethylpiperazine-1-sulfonamide: Contains only one sulfonamide group.
N,N-Dimethylpiperazine-1,4-disulfonamide: Similar structure but with methyl groups instead of ethyl groups.
Uniqueness
N,N,N,N-Tetraethylpiperazine-1,4-disulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of four ethyl groups and two sulfonamide groups provides a balance of hydrophobic and hydrophilic characteristics, making it versatile in various applications. Its ability to undergo multiple types of chemical reactions also adds to its uniqueness and utility in research and industry.
Properties
CAS No. |
5433-30-7 |
|---|---|
Molecular Formula |
C12H28N4O4S2 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
1-N,1-N,4-N,4-N-tetraethylpiperazine-1,4-disulfonamide |
InChI |
InChI=1S/C12H28N4O4S2/c1-5-13(6-2)21(17,18)15-9-11-16(12-10-15)22(19,20)14(7-3)8-4/h5-12H2,1-4H3 |
InChI Key |
ZQSSDHYYVXUYHN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)N1CCN(CC1)S(=O)(=O)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


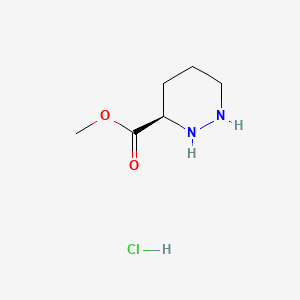
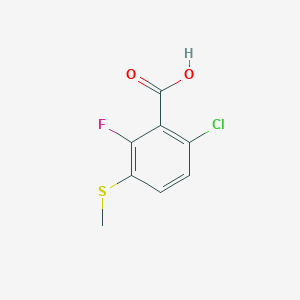
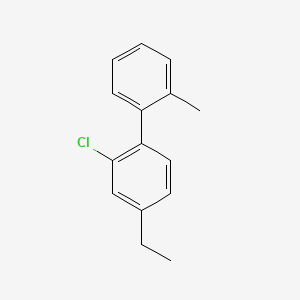




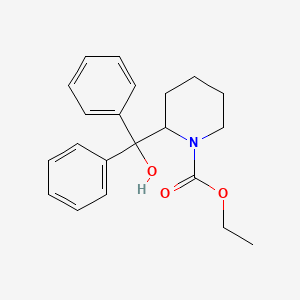


![[(3R,4S,8aR)-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethenyl]-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate](/img/structure/B14022400.png)
